molecular formula C26H27N3O2S2 B11970744 (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11970744
M. Wt: 477.6 g/mol
InChI Key: GMOYMCCCFNLQGS-HAHDFKILSA-N
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Description

(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include isopropylamine, 2-methyl-4-propoxybenzaldehyde, and phenylhydrazine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

What sets (5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its specific combination of functional groups and its unique three-dimensional structure. This gives it distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N3O2S2C_{26}H_{27}N_{3}O_{2}S_{2} with a molecular weight of 477.6 g/mol. Its IUPAC name is (5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one. The compound features a thiazolidinone ring, a pyrazole moiety, and various substituents that contribute to its biological activity.

The biological activity of thiazolidinone derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, thiazolidinones can act as inhibitors of various enzymes involved in metabolic pathways, potentially leading to anticancer effects and other therapeutic benefits. The specific mechanism for this compound requires further investigation but is likely similar to other thiazolidinone compounds that have shown promising results in medicinal chemistry.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. For example, compounds derived from the thiazolidinone scaffold have been reported to inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that certain derivatives show cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapy agents like cisplatin .

CompoundCell LineIC50 Value (µM)Reference
8jMCF-70.426 ± 0.455
8eMCF-70.608 ± 0.408
CisplatinMCF-70.636 ± 0.458

Antioxidant Activity

Thiazolidinones also demonstrate antioxidant properties, which contribute to their therapeutic potential by mitigating oxidative stress in cells. A study highlighted the antioxidant activity of various thiazolidinone derivatives using the DPPH radical scavenging method. The most active derivative showed a CEAC value significantly higher than that of vitamin C, indicating strong antioxidant capability .

Anti-inflammatory and Analgesic Effects

Thiazolidinone derivatives have been noted for their anti-inflammatory and analgesic effects. These activities are crucial for developing treatments for conditions characterized by inflammation and pain. The structural modifications in thiazolidinones can enhance their potency against inflammatory pathways .

Case Studies and Research Findings

Several research articles have focused on the synthesis and evaluation of thiazolidinone derivatives:

  • Sava et al. (2021) conducted a study on thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH radical scavenging assays, revealing promising results for certain compounds .
  • Recent Advances in Thiazolidinones : A review highlighted multiple studies showcasing the anticancer activity of thiazolidinone derivatives, emphasizing their role as multi-target enzyme inhibitors and their potential in treating various cancers .

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-5-13-31-21-11-12-22(18(4)14-21)24-19(16-28(27-24)20-9-7-6-8-10-20)15-23-25(30)29(17(2)3)26(32)33-23/h6-12,14-17H,5,13H2,1-4H3/b23-15-

InChI Key

GMOYMCCCFNLQGS-HAHDFKILSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C

Origin of Product

United States

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